molecular formula C11H13NO4S B591221 1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid CAS No. 1384643-33-7

1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B591221
CAS No.: 1384643-33-7
M. Wt: 255.288
InChI Key: JVDVDNNZPHRWQF-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound integrates a benzenesulfonyl group with the pyrrolidine-3-carboxylic acid (also known as β-proline) scaffold, a structure recognized for its three-dimensional coverage and ability to influence the stereochemistry and physicochemical properties of drug candidates . The pyrrolidine ring is a privileged structure in pharmaceuticals, found in numerous FDA-approved drugs . Its saturated nature allows for efficient exploration of pharmacophore space and can contribute to improved solubility and pharmacokinetic profiles of lead compounds . The incorporation of a sulfonamide group, as seen in this molecule, is a common strategy in medicinal chemistry, as sulfonamides are known to exhibit a wide spectrum of biological activities, including antibacterial and antitumor effects . Researchers can utilize this reagent to synthesize novel pyrrolidine-derived benzenesulfonamides, a class of compounds explored for various biological applications . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-6-7-12(8-9)17(15,16)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDVDNNZPHRWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzenesulfonyl group and a carboxylic acid. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Biological Activities

1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolidine-3-carboxylic acids exhibit potent antimicrobial properties against a range of pathogens. For example, compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae . The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

2. Anticancer Potential
Research indicates that pyrrolidine derivatives can exhibit anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, including A549 human lung cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key enzymes involved in cancer progression .

3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes. For instance, it has been noted for its potential to inhibit BACE-1 (Beta-site APP Cleaving Enzyme 1), which is implicated in Alzheimer's disease pathology. The compound's interaction with the enzyme's active site suggests a promising avenue for drug development targeting neurodegenerative disorders .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Pyrrolidine Ring : The initial step often includes the cyclization of suitable precursors under acidic or basic conditions.
  • Sulfonation : Introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
  • Carboxylation : The final step usually involves the addition of a carboxylic acid group, which can be accomplished via carbonylation reactions or through the use of carboxylic acid derivatives.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
  • Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and NF-kB.
  • Enzyme Inhibition : Competitive inhibition at enzyme active sites, leading to reduced substrate turnover.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multidrug-resistant strains. The findings indicated that compounds similar to this compound exhibited significant inhibitory effects against Acinetobacter baumannii and Candida auris, suggesting potential for clinical applications in treating resistant infections .

Case Study 2: Anticancer Activity

In another study focusing on A549 lung cancer cells, derivatives were tested for cytotoxicity. Results showed that certain modifications to the pyrrolidine structure enhanced anticancer activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

1-Benzyl-pyrrolidine-3-carboxylic Acid
  • Structure : Replaces the benzenesulfonyl group with a benzyl (C₆H₅CH₂-) substituent.
  • Key Differences :
    • Electronic Effects : The benzyl group is electron-donating via conjugation, contrasting with the electron-withdrawing sulfonyl group. This alters acidity (pKa) of the carboxylic acid and hydrogen-bonding capacity .
    • Synthetic Utility : Benzyl derivatives are often intermediates in drug synthesis, whereas sulfonyl groups enhance stability and binding affinity in bioactive molecules .
  • Applications : Used as a medical intermediate (CAS 608142-09-2) .
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic Acid
  • Structure : Features a benzyloxycarbonyl (Cbz) protecting group.
  • Key Differences: Stability: The Cbz group is labile under hydrogenolysis, unlike the stable benzenesulfonyl group. This makes it suitable for temporary protection in peptide synthesis . Molecular Weight: Higher molecular weight (C₁₄H₁₅NO₄ vs. C₁₁H₁₃NO₄S) due to the Cbz group .
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic Acid
  • Structure : Combines a Cbz group with an ethyl substituent at the 3-position.
  • Lipophilicity: Higher lipophilicity compared to the sulfonyl analogue, impacting membrane permeability .

Physicochemical Properties

Compound Name Molecular Formula Substituent Molecular Weight Key Properties
1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid C₁₁H₁₃NO₄S Benzenesulfonyl 267.29 g/mol High polarity, moderate solubility in polar solvents
1-Benzyl-pyrrolidine-3-carboxylic acid C₁₂H₁₅NO₂ Benzyl 205.25 g/mol Lower acidity, higher lipophilicity
1-(Benzyloxycarbonyl)pyrrolidine-3-carboxylic acid C₁₄H₁₅NO₄ Benzyloxycarbonyl 261.27 g/mol Labile under hydrogenolysis
1-Benzyl-4-(2-fluoro-phenyl)-pyrrolidine-3-carboxylic acid C₁₈H₁₈FNO₂ Benzyl, 2-fluorophenyl 299.34 g/mol Enhanced bioactivity due to fluorine

Q & A

Q. What are the recommended synthetic routes for 1-(Benzenesulfonyl)pyrrolidine-3-carboxylic acid?

A multi-step synthesis is typically employed, starting with pyrrolidine-3-carboxylic acid derivatives. Key steps include:

  • Sulfonylation : Reacting pyrrolidine-3-carboxylic acid with benzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base) .
  • Protection/Deprotection : If functional groups interfere, temporary protection (e.g., using benzyloxycarbonyl groups) may be necessary, followed by deprotection post-sulfonylation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Desiccants like silica gel are recommended .
  • Safety : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
  • Disposal : Follow institutional guidelines for sulfonamide-containing compounds to prevent environmental release .

Q. What analytical techniques are essential for characterizing this compound?

TechniqueParametersDetection LimitApplication
NMR (¹H/¹³C)400–600 MHz, DMSO-d₆ or CDCl₃~0.1 mgConfirm structure, stereochemistry
HPLC C18 column, acetonitrile/water (0.1% TFA)0.01% impuritiesPurity assessment
IR Spectroscopy ATR mode, 400–4000 cm⁻¹N/AIdentify sulfonamide (S=O stretch ~1350 cm⁻¹)
Mass Spectrometry ESI or EI, m/z 300–3501 ppmMolecular weight confirmation

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA is recommended .
  • Reaction Path Search : Implement algorithms (e.g., GRRM) to explore potential reaction mechanisms, including sulfonamide hydrolysis or nucleophilic substitutions .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction conditions .

Q. How can discrepancies between experimental and theoretical NMR spectra be resolved?

  • Dynamic Effects : Account for conformational flexibility using molecular dynamics simulations (e.g., AMBER) to model rapid ring puckering in pyrrolidine .
  • Solvent Corrections : Apply explicit solvent models in computational NMR predictions to match experimental conditions .
  • Higher-Field Instruments : Use 700+ MHz NMR to resolve overlapping signals, especially for diastereotopic protons .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Catalysis : Employ asymmetric catalysis (e.g., Jacobsen’s catalysts) during key steps like sulfonylation .
  • Chiral HPLC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H) for preparative separation of enantiomers .
  • Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid) to isolate desired enantiomers .

Q. How to design experiments to study sulfonamide group stability under varying conditions?

  • Kinetic Studies : Monitor degradation at different pH (2–12), temperatures (25–80°C), and UV exposure using LC-MS .
  • Degradation Products : Identify byproducts (e.g., sulfonic acids) via high-resolution mass spectrometry and tandem MS/MS .
  • Accelerated Stability Testing : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting data in reaction yields or purity assessments?

  • Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) across labs .
  • Cross-Validation : Compare HPLC results with alternative methods (e.g., capillary electrophoresis) .
  • Batch Analysis : Test multiple synthesis batches to distinguish outliers from systemic errors .

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